

Application Note: Structural Elucidation of Destetrahydrofuranyl Terazosin using Multidimensional NMR Spectroscopy

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Compound of Interest

Compound Name: *Destetrahydrofuranyl terazosin*

CAS No.: 102714-74-9

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Introduction

In the development and manufacturing of pharmaceuticals, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the rigorous characterization of any impurity exceeding specific thresholds.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier and indispensable analytical technique for the unequivocal structure elucidation of organic molecules, including process-related impurities and degradation products in active pharmaceutical ingredients (APIs).[1][2][4][5] Its non-destructive nature and the wealth of structural information it provides make it a powerful tool in pharmaceutical quality control.[3][4]

This application note provides a comprehensive guide to the use of a suite of NMR experiments for the structural elucidation of **Destetrahydrofuranyl terazosin**, a potential impurity of the α 1-adrenoceptor antagonist, Terazosin.[6][7] Terazosin is a quinazoline derivative used in the treatment of benign prostatic hyperplasia and hypertension.[7][8][9]

Destetrahydrofuranyl terazosin is formed by the loss of the tetrahydrofuranyl moiety from the parent drug molecule.[6][10] This guide will detail the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to unambiguously confirm the structure of this impurity.

Molecular Structures

The chemical structures of Terazosin and its impurity, **Destetrahydrofuranyl terazosin**, are presented below. The key structural difference is the absence of the tetrahydrofuranylcarbonyl group in the impurity, which is replaced by a formyl group.

Terazosin: [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone[8]

Destetrahydrofuranyl terazosin: 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde[6][10][11]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[12]

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the isolated **Destetrahydrofuranyl terazosin** impurity for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[13][14]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for molecules with polar functional groups. The solvent should be free of particulate matter.[13]
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12][13]
- **Filtration:** Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.[15]

- Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

- ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.
- ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the chemical shifts of all unique carbon atoms.
- DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.^{[16][17][18][19][20]} Methylene (CH₂) groups will appear as negative signals, while methine (CH) and methyl (CH₃) groups will be positive.^{[16][18][20]} Quaternary carbons are not observed in DEPT spectra.^{[18][19]}
- COSY: A ¹H-¹H COSY experiment will reveal proton-proton scalar couplings, typically through two or three bonds, helping to identify adjacent protons within a spin system.^{[21][22][23][24]}
- HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).^{[25][26][27][28][29]}
- HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range correlations between protons and carbons, typically over two to three bonds (2J_{CH} and 3J_{CH}).^{[28][30][31][32]} This is instrumental in connecting different fragments of the molecule.

Data Analysis and Interpretation

The following sections detail the expected NMR data for **Destetrahydrofuranyl terazosin** and how it differs from Terazosin, leading to its unequivocal structural elucidation.

1H NMR Analysis: The Disappearance of the Tetrahydrofuranyl Moiety

The most significant change in the ¹H NMR spectrum of **Destetrahydrofuranyl terazosin** compared to Terazosin is the absence of signals corresponding to the tetrahydrofuranyl ring protons. In Terazosin, these protons typically appear as multiplets in the upfield region of the spectrum. In their place, a new singlet corresponding to the formyl proton (-CHO) will be observed at a downfield chemical shift, typically around 8.0 ppm. The remaining signals for the dimethoxyquinazoline and piperazine moieties will show some chemical shift changes due to the different electronic environment but will largely remain in their expected regions.

13C NMR and DEPT-135 Analysis: Confirming the Carbon Skeleton

The ¹³C NMR spectrum of **Destetrahydrofuranyl terazosin** will lack the signals corresponding to the four carbons of the tetrahydrofuranyl ring. A new signal for the formyl carbon will appear in the downfield region, typically around 160-170 ppm. The DEPT-135 spectrum will confirm the presence of the formyl CH group as a positive signal and will show the absence of the CH and CH₂ signals of the tetrahydrofuranyl ring.

Functional Group	Terazosin	Destetrahydrofuranyl terazosin
Tetrahydrofuranyl Carbons	~ δ 25-70 ppm	Absent
Formyl Carbon	Absent	~ δ 160-170 ppm (CH, positive in DEPT-135)

Table 1: Key differences in the ¹³C NMR and DEPT-135 spectra of Terazosin and **Destetrahydrofuranyl terazosin**.

2D NMR Analysis: Piecing Together the Structure

The COSY spectrum will be instrumental in confirming the proton spin systems within the molecule. For **Destetrahydrofuranyl terazosin**, the key observations will be the correlations

between the protons on the piperazine ring and the absence of any correlations involving the formyl proton, as it is a singlet.

The HSQC spectrum provides a direct link between the proton and carbon signals, allowing for the unambiguous assignment of each proton to its attached carbon.[25][26][27][28] This is crucial for confirming the assignments made from the 1D spectra.

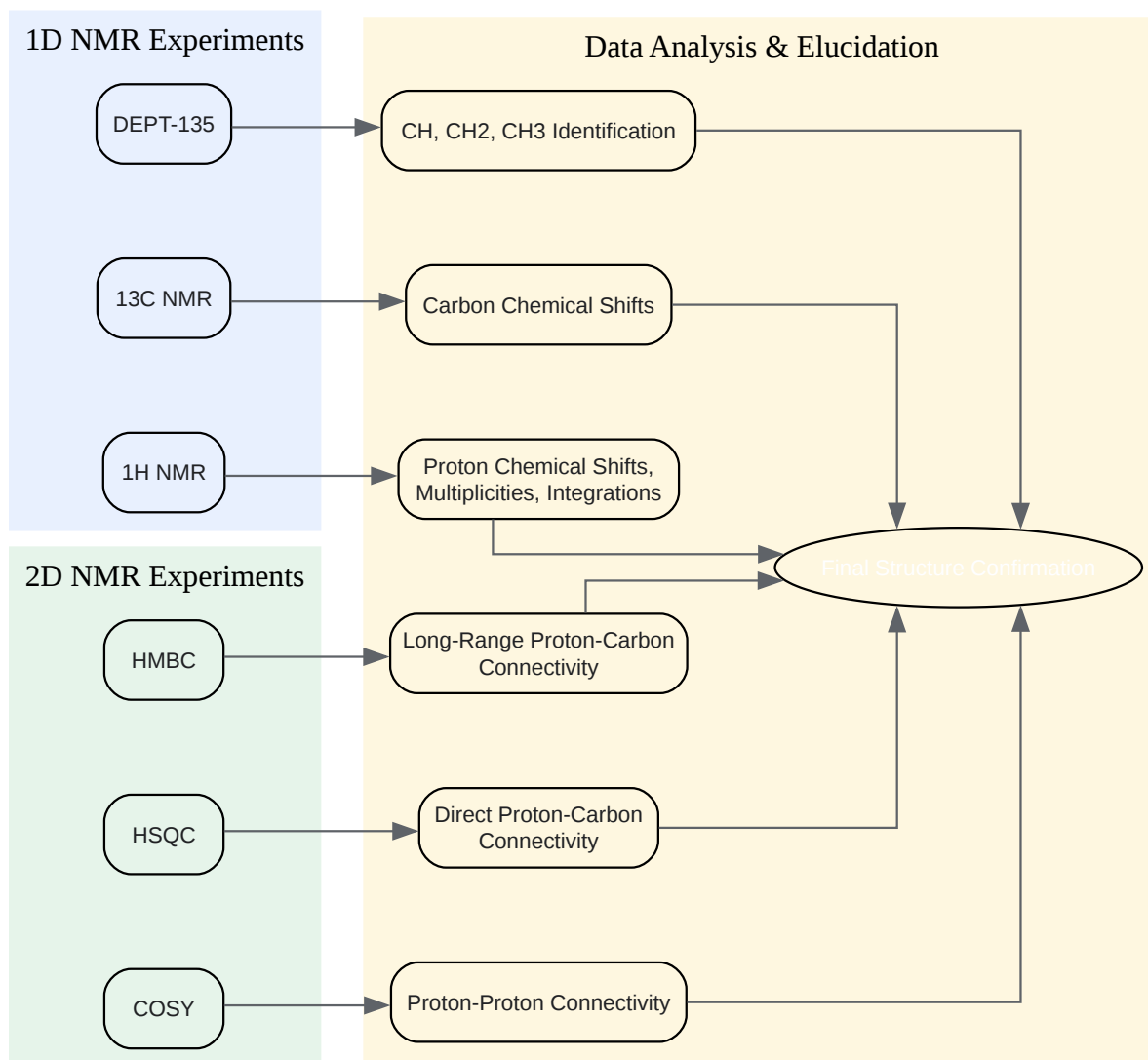
The HMBC experiment is the cornerstone for confirming the overall connectivity of the molecule.[30][31] The most critical correlation for the structural elucidation of **Destetrahydrofuranyl terazosin** will be the long-range coupling between the formyl proton and the adjacent carbons in the piperazine ring. Specifically, a 2JCH correlation is expected between the formyl proton and the two equivalent carbons of the piperazine ring adjacent to the nitrogen atom to which the formyl group is attached. A 3JCH correlation may also be observed between the formyl proton and the other two equivalent carbons of the piperazine ring.

Proton	Correlating Carbons	Correlation Type	Significance
Formyl Proton (-CHO)	Piperazine Carbons (adjacent to N-CHO)	2JCH	Confirms the attachment of the formyl group to the piperazine nitrogen.
Formyl Proton (-CHO)	Piperazine Carbons (distant from N-CHO)	3JCH	Further confirms the position of the formyl group.

Table 2: Expected key HMBC correlations for **Destetrahydrofuranyl terazosin**.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Destetrahydrofuranyl terazosin** using the described NMR techniques.

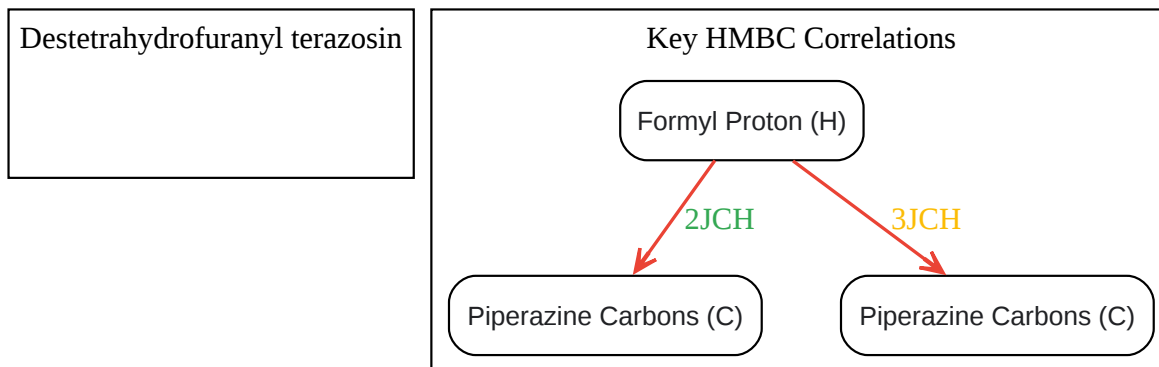


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Caption: Workflow for **Destetrahydrofuranyl terazosin** structure elucidation.

Key HMBC Correlations for Structural Confirmation

The following diagram highlights the crucial HMBC correlations that definitively confirm the structure of **Destetrahydrofuranyl terazosin**.



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Caption: Key HMBC correlations in **Destetrahydrofuranyl terazosin**.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unambiguous and definitive method for the structural elucidation of **Destetrahydrofuranyl terazosin**.^{[1][4][33]} The absence of the tetrahydrofuranyl signals in both ¹H and ¹³C NMR spectra, coupled with the appearance of a formyl proton and carbon, provides initial evidence for the identity of the impurity. The definitive confirmation is achieved through 2D NMR experiments, particularly the HMBC spectrum, which establishes the connectivity of the formyl group to the piperazine ring. This comprehensive approach ensures the accurate characterization of pharmaceutical impurities, which is a critical aspect of drug development and quality control.^{[2][3][5]}

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